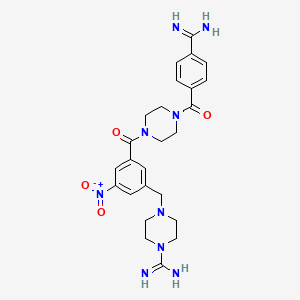
4-(3-(4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-nitrobenzyl)piperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-nitrobenzyl)piperazine-1-carboximidamide is a useful research compound. Its molecular formula is C25H31N9O4 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3-(4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-nitrobenzyl)piperazine-1-carboximidamide , also known as CBB1007 , is a small molecule that has shown significant promise in various biological applications, particularly in cancer research and epigenetics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C27H34N8O4
- Molecular Weight : 534.61 g/mol
- CAS Number : 1379573-92-8
CBB1007 functions primarily as a reversible and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme involved in the demethylation of histone proteins, particularly histone H3 at lysine 4 (H3K4), which plays a critical role in gene expression regulation. By inhibiting LSD1, CBB1007 increases the levels of di-methylated and mono-methylated forms of H3K4, leading to enhanced transcriptional activity of genes associated with pluripotent stem cell properties and potential tumor suppression .
Inhibition Studies
CBB1007 has demonstrated a potent inhibitory effect on LSD1 with an IC50 value of approximately 5.27 µM for human LSD1 (hLSD1) . This inhibition selectively affects the demethylation process without interfering with other related enzymes, such as LSD2 or JARID1A, highlighting its specificity .
Cancer Research Applications
In cancer research, CBB1007 has been explored for its ability to selectively target cancer cells with pluripotent characteristics. Studies indicate that it preferentially inhibits the growth of pluripotent tumors while having minimal effects on non-pluripotent cancer cells or normal somatic cells, suggesting its potential for targeted cancer therapies .
Case Studies
- Breast Cancer Cell Lines : In vitro studies have shown that CBB1007 enhances apoptosis in breast cancer cell lines by increasing CASPASE 3/7 activity. This effect was comparable to established PARP inhibitors like Olaparib .
- Neuroscience Applications : The compound is being investigated for its effects on neural differentiation and function, potentially providing insights into neurodegenerative diseases .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| LSD1 Inhibition | 5.27 | Human LSD1 (hLSD1) |
| Tumor Growth Inhibition | >100 | Non-pluripotent cancer cells |
| Apoptosis Induction in MCF-7 | Comparable to 46.9 | CASPASE 3/7 Activity |
Properties
IUPAC Name |
4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVJNLOILHEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N9O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














